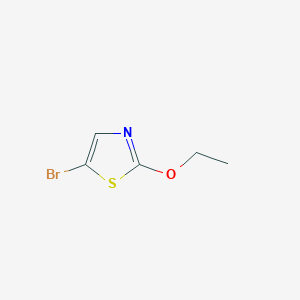

5-Bromo-2-ethoxythiazole

Descripción

Overview of Thiazole (B1198619) Heterocycles in Chemical and Medicinal Sciences

Thiazoles are a class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within their aromatic ring. nih.govnih.govfabad.org.tr This unique structural motif is found in a wide array of biologically active molecules, including the essential vitamin B1 (thiamine) and numerous pharmaceuticals. nih.gov The thiazole ring serves as a vital scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.govfabad.org.trtandfonline.comresearchgate.net The versatility of the thiazole nucleus has made it a focal point for medicinal chemists in the development of new therapeutic agents. nih.govnih.govresearchgate.net

Importance of Halogenation in Thiazole Scaffolds for Research

The introduction of halogen atoms, such as bromine, onto the thiazole ring is a strategic modification that significantly enhances the compound's utility in research. Halogenation, particularly at the 5-position, alters the electronic properties of the thiazole ring and provides a reactive "handle" for further chemical transformations. nih.govjneonatalsurg.com This bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the synthesis of a diverse library of more complex molecules. smolecule.commdpi.com This reactivity makes halogenated thiazoles, like 5-Bromo-2-ethoxythiazole, invaluable building blocks for medicinal chemists and material scientists. smolecule.com The presence of a halogen can also influence a molecule's biological activity and pharmacokinetic properties. ontosight.ai

Specific Research Focus on this compound

This compound is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position. smolecule.com Its emergence in the early 21st century stemmed from systematic explorations of halogenated thiazoles. smolecule.com This particular compound has garnered attention as a versatile intermediate in the synthesis of various organic molecules. smolecule.com Its utility lies in the reactivity of the C-Br bond, which allows for the introduction of diverse functional groups, leading to the creation of novel compounds with potential applications in medicinal chemistry and materials science. smolecule.comsmolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆BrNOS |

| Molecular Weight | 208.08 g/mol smolecule.combldpharm.com |

| CAS Number | 1086382-60-6 smolecule.combldpharm.com |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Solubility | The ethoxy group generally enhances solubility in organic solvents compared to other halogenated analogs. |

Note: Some physical properties like boiling and melting points are not consistently reported in the available literature.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-ethoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-2-8-5-7-3-4(6)9-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPYJNYAHWOZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671681 | |

| Record name | 5-Bromo-2-ethoxy-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086382-60-6 | |

| Record name | 5-Bromo-2-ethoxythiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethoxy-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The primary synthetic route to 5-Bromo-2-ethoxythiazole involves the bromination of 2-ethoxythiazole (B101290). smolecule.com A common and effective method utilizes N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dimethylformamide (DMF). This reaction typically proceeds at room temperature and offers high yields and purity of the desired product. smolecule.com

General Reaction Scheme:

2-ethoxythiazole + N-Bromosuccinimide (in DMF) → this compound

Characterization of this compound is achieved through standard spectroscopic techniques. While specific spectral data for this exact compound is not widely published, related structures are well-characterized. For instance, derivatives of this compound have been analyzed using techniques such as ¹H-NMR, ¹³C-NMR, EIMS, and HRMS to confirm their structures. smolecule.com Infrared (IR) spectroscopy would be expected to show characteristic peaks for the C-O-C stretch of the ethoxy group and the C-Br bond.

Reactivity and Mechanistic Studies of 5 Bromo 2 Ethoxythiazole

Substitution Reactions at the Bromine Center for Further Functionalization

The bromine atom at the 5-position of the 5-Bromo-2-ethoxythiazole ring is a key site for synthetic modification, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions. Halogenation at the C5 position of the thiazole (B1198619) ring enhances the electrophilicity of this carbon, making it susceptible to attack by a variety of nucleophiles. smolecule.com This reactivity allows for the strategic introduction of diverse functional groups, creating a library of derivatives with tailored properties.

Common nucleophilic substitution reactions involve the displacement of the bromide ion by nucleophiles such as amines, thiols, or alkoxides. smolecule.com These reactions are typically carried out in polar solvents under mild conditions. smolecule.com The resulting 5-substituted-2-ethoxythiazoles are valuable intermediates in the synthesis of more complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C5 position. researchgate.net For instance, 5-bromothiazoles can be coupled with boronic acids (Suzuki reaction), alkenes (Heck reaction), or terminal alkynes (Sonogashira reaction) to generate a wide array of conjugated systems. researchgate.net These reactions often employ a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a suitable solvent like N-Methyl-2-pyrrolidone (NMP). researchgate.net The Negishi cross-coupling, which utilizes organozinc reagents, also provides an effective method for the arylation of the 5-position of thiazoles. thieme-connect.com These functionalization strategies are crucial in the development of new materials and bioactive compounds, including fluorescent dyes and potential therapeutic agents like α-glucosidase inhibitors. smolecule.com

| Reaction Type | Reagents/Catalyst | Product Type | Ref |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | 5-Amino/Thio/Alkoxy-2-ethoxythiazoles | smolecule.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-2-ethoxythiazoles | researchgate.netcdnsciencepub.com |

| Heck Coupling | Alkene, Pd catalyst, Base | 5-Alkenyl-2-ethoxythiazoles | researchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Copper(I) co-catalyst, Base | 5-Alkynyl-2-ethoxythiazoles | researchgate.net |

| Negishi Coupling | Organozinc reagent, Pd(0) catalyst | 5-Aryl-2-ethoxythiazoles | thieme-connect.com |

Reactions Involving the Ethoxy Group, Including Solubility Modulation in Solution-Phase Chemistry

The ethoxy group at the 2-position of the thiazole ring significantly influences the compound's physicochemical properties and reactivity. Comprising an ethyl group and an oxygen atom, the ethoxy substituent impacts the molecule's polarity, solubility, and steric profile. quinoline-thiophene.com

The presence of the ethoxy group generally enhances the solubility of the thiazole derivative in organic solvents, a crucial factor in solution-phase chemistry. chemimpex.comnetascientific.com This improved solubility facilitates its use in a variety of chemical reactions and synthetic protocols. The oxygen atom's lone pairs can participate in hydrogen bonding, further affecting solubility and interactions with other molecules.

While the ethoxy group is generally stable, it can participate in certain reactions. For instance, cleavage of the ether bond can occur under specific, often harsh, conditions, though this is less common than reactions at the C5-bromo position. The primary role of the ethoxy group is often to modulate the electronic properties of the thiazole ring and to improve its handling and reactivity in solution by enhancing solubility. quinoline-thiophene.comchemimpex.comnetascientific.com This modulation is a key consideration in the design of thiazole-based compounds for applications in medicinal chemistry and materials science. chemimpex.com

Oxidation and Reduction Pathways of the Thiazole Ring

The thiazole ring in this compound can undergo both oxidation and reduction, leading to further functionalization and modification of the core structure. smolecule.com The aromatic nature of the thiazole ring generally confers resistance to oxidation and reduction; however, under specific conditions, these transformations can be achieved. pharmaguideline.comslideshare.net

Oxidation: Oxidation of the thiazole ring can occur at either the nitrogen or sulfur atom. Oxidation at the nitrogen atom leads to the formation of a stable, aromatic thiazole N-oxide. wikipedia.orgthieme-connect.de This transformation can be accomplished using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. smolecule.comthieme-connect.deglobalresearchonline.net The formation of an N-oxide can alter the electronic properties of the ring, for example, by enhancing the acidity of the ring protons. thieme-connect.de Oxidation at the sulfur atom to form a non-aromatic sulfoxide (B87167) or sulfone is also possible, though the N-oxide is often the preferred product. wikipedia.org

Reduction: The thiazole ring is generally stable towards many reducing agents and catalytic hydrogenation with platinum. pharmaguideline.com However, reduction can be achieved under more forceful conditions. A significant reduction pathway involves desulfurization using Raney nickel, which leads to the opening of the thiazole ring. pharmaguideline.comslideshare.net Another method involves the reduction of an N-alkyl thiazolium salt with a reducing agent like sodium borohydride, followed by hydrolysis, which can be used to convert the thiazole into an aldehyde—a useful synthetic transformation. wikipedia.orgglobalresearchonline.net

| Transformation | Reagent(s) | Product(s) | Ref |

| Oxidation | |||

| N-Oxidation | Hydrogen peroxide, m-CPBA | Thiazole N-oxide | smolecule.comwikipedia.orgthieme-connect.deglobalresearchonline.net |

| S-Oxidation | m-CPBA | Thiazole S-oxide/S,S-dioxide | wikipedia.org |

| Reduction | |||

| Ring Opening | Raney Nickel | Acyclic amine (desulfurization) | pharmaguideline.comslideshare.net |

| To Aldehyde | 1. N-alkylation 2. NaBH₄ 3. HgCl₂/H₂O | Aldehyde | wikipedia.orgglobalresearchonline.net |

Catalytic Transformations Utilizing this compound

This compound serves as a versatile building block in various catalytic transformations, primarily in metal-catalyzed cross-coupling reactions where it acts as a substrate. The presence of the bromine atom at the C5 position makes it an ideal electrophilic partner for reactions that form new carbon-carbon or carbon-heteroatom bonds.

As detailed in Section 3.1, this compound is frequently used in palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings. researchgate.net These transformations are fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors. For example, the Suzuki coupling of this compound with an arylboronic acid can yield 5-aryl-2-ethoxythiazoles, which are scaffolds found in various biologically active molecules and functional materials. smolecule.comcdnsciencepub.com Similarly, Negishi coupling provides a route to these arylated derivatives using organozinc reagents. thieme-connect.com

Beyond being a substrate, the thiazole moiety itself can be part of a ligand structure for a metal catalyst. While direct catalytic use of this compound is not widely reported, derivatives synthesized from it can act as ligands. For example, phosphonated thiazoles, which can be synthesized from 2-ethoxythiazole (B101290) via a manganese-catalyzed reaction, are of interest in materials science and coordination chemistry. researchgate.net The development of new catalysts is a continuous effort, and thiazole derivatives are explored for their ability to coordinate with metals like palladium, influencing the catalyst's activity and stability in reactions such as C-N cross-coupling. mit.edu

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of chemical reactions involving heterocyclic compounds like this compound. tandfonline.comresearchgate.net These methods provide deep insights into reaction mechanisms, transition states, and the electronic properties that govern reactivity, which are often difficult to probe experimentally. nih.govacs.org

For thiazole derivatives, DFT calculations can elucidate the mechanisms of various reactions. For example, studies have explored the metabolic ring-opening of the thiazole ring, revealing how substituents influence the activation pathways. nih.gov Such calculations show that the reaction's course can be highly dependent on the electronic nature of the substituents; electron-donating groups may favor direct ring opening, whereas electron-withdrawing groups might proceed through intermediate steps. nih.gov

Computational models are also used to predict reactivity and regioselectivity. By calculating reactivity descriptors, such as local softness and nucleophilicity indices, researchers can predict which sites on the molecule are most likely to react with electrophiles or nucleophiles. researchgate.net In the context of this compound, DFT can model the potential energy surfaces for substitution reactions at the bromine center or predict the stability of intermediates in catalytic cycles. nih.gov These theoretical studies complement experimental findings, helping to rationalize observed outcomes and guide the design of new, more efficient synthetic routes and novel molecules with desired properties. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group and the lone proton on the thiazole ring. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling. The single proton at the C4 position of the thiazole ring would appear as a singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for similar thiazole derivatives and ethoxy groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole-H4 | ~7.0-7.5 (s, 1H) | ~115-125 |

| O-CH₂-CH₃ | ~4.4-4.6 (q, 2H) | ~65-75 |

| O-CH₂-CH₃ | ~1.4-1.5 (t, 3H) | ~14-16 |

| Thiazole-C2 | - | ~170-180 |

| Thiazole-C5 | - | ~100-110 |

s = singlet, t = triplet, q = quartet

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. dovepress.com For this compound, electron ionization (EI) mass spectrometry would confirm the molecular weight and reveal characteristic fragmentation pathways.

The molecular ion peak (M⁺) in the mass spectrum of this compound would appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M⁺+2). This isotopic signature is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). The expected monoisotopic mass for C₅H₆⁷⁹BrNOS is approximately 206.95 g/mol .

Fragmentation of the molecular ion is expected to occur through several pathways, primarily involving the cleavage of the bonds adjacent to the heteroatoms and the ethoxy substituent. google.comgoogle.com Common fragmentation patterns for such compounds include:

Loss of an ethyl radical (•CH₂CH₃): Resulting in a fragment ion corresponding to [M - 29]⁺.

Loss of an ethoxy radical (•OCH₂CH₃): Leading to the [M - 45]⁺ fragment.

Cleavage of the C-Br bond: Resulting in the loss of a bromine radical (•Br), giving the [M - 79/81]⁺ fragment.

Ring cleavage: The thiazole ring can undergo fragmentation, leading to smaller characteristic ions.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br) | Proposed Fragment | Description |

| 207/209 | [C₅H₆BrNOS]⁺ | Molecular Ion (M⁺) |

| 178/180 | [C₃H₂BrNOS]⁺ | Loss of Ethylene (C₂H₄) |

| 162/164 | [C₄H₃BrNS]⁺ | Loss of Ethoxy Radical (•OCH₂CH₃) |

| 128 | [C₅H₆NOS]⁺ | Loss of Bromine Radical (•Br) |

| 100 | [C₄H₆NS]⁺ | Further fragmentation |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. thermofisher.comresearchgate.net

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching from the thiazole ring is expected around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethoxy group will appear in the 3000-2850 cm⁻¹ region.

C=N and C=C stretching: The thiazole ring contains C=N and C=C bonds, which will show characteristic stretching vibrations in the 1650-1500 cm⁻¹ region.

C-O stretching: The C-O single bond of the ethoxy group will exhibit a strong absorption band, typically in the 1260-1000 cm⁻¹ range.

C-Br stretching: The C-Br bond vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Thiazole C-H | Stretching | 3100 - 3000 |

| Ethoxy C-H | Stretching | 3000 - 2850 |

| Thiazole Ring (C=N, C=C) | Stretching | 1650 - 1500 |

| Ethoxy C-O | Stretching | 1260 - 1000 |

| C-Br | Stretching | 600 - 500 |

Electronic Spectroscopy (UV-Vis) in Molecular Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed are typically π → π* and n → π*. researchgate.netresearchgate.net

The thiazole ring constitutes a chromophore. The ethoxy group acts as an auxochrome, which can modify the absorption characteristics of the chromophore, often causing a bathochromic (red) shift and a hyperchromic (increased intensity) effect due to the lone pairs on the oxygen atom extending the conjugation. The bromine atom can also influence the absorption spectrum. msu.edu The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption maxima characteristic of substituted thiazole systems. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Chromophore |

| π → π | ~250 - 280 | Thiazole ring conjugated system |

| n → π | > 300 (weak) | Heteroatom lone pairs (N, S, O) |

Quantum Chemical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules. rptu.deimist.ma For this compound, DFT calculations, often using functionals like B3LYP, can provide valuable insights. taylorfrancis.com

DFT studies can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. scirp.org

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Simulate Spectroscopic Data: Predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, which can then be compared with experimental data for validation. pnrjournal.com

Recent computational studies on related 4-alkoxythiazole donors for photovoltaic applications highlight the utility of DFT in predicting and understanding the optoelectronic properties of such systems. imist.maresearchid.coorcid.org

Table 5: Representative DFT-Calculated Parameters for Thiazole Derivatives This table presents typical values found in the literature for similar thiazole derivatives.

| Parameter | Typical Calculated Value | Significance |

| E(HOMO) | -6.0 to -7.0 eV | Ionization Potential, Electron-donating ability |

| E(LUMO) | -1.0 to -2.0 eV | Electron Affinity, Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical Reactivity, Electronic Transitions |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It is used to analyze charge transfer, hyperconjugative interactions, and delocalization within the molecule. taylorfrancis.compnrjournal.com

For this compound, NBO analysis can elucidate:

Natural Atomic Charges: The charge distribution on each atom, offering a more detailed picture than MEP maps.

Hybridization: The hybridization of the atomic orbitals involved in forming bonds.

Donor-Acceptor Interactions: Quantify the stabilization energy (E⁽²⁾) associated with delocalization from filled (donor) NBOs to empty (acceptor) NBOs. Key interactions in this compound would involve the lone pairs of nitrogen, sulfur, and oxygen as donors and the antibonding (σ* or π*) orbitals of the thiazole ring as acceptors. These interactions are crucial for understanding the molecule's electronic stability and reactivity. scirp.org

Table 6: Key Donor-Acceptor Interactions from NBO Analysis for a Generic Alkoxythiazole This table illustrates the type of interactions that would be analyzed for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |

| LP (N) | π* (C2=C4) | High | Ring delocalization |

| LP (S) | π* (C4=C5) | Moderate | Ring delocalization |

| LP (O) | π* (C2=N) | Moderate | Resonance from ethoxy group |

| σ (C-H) | σ* (C-Br) | Low | Hyperconjugation |

Chromatographic Techniques in Purity Assessment and Separation (e.g., UPLC)

The assessment of purity and the separation of this compound and its derivatives from reaction mixtures are critical steps in their synthesis and characterization. Chromatographic techniques are fundamental to achieving high levels of purity, which is essential for accurate spectroscopic analysis and for potential applications in fields like medicinal chemistry. While specific Ultra-Performance Liquid Chromatography (UPLC) methods for this compound are not extensively detailed in publicly available literature, the principles of chromatographic separation are widely applied to analogous and related heterocyclic compounds.

Chromatographic separation is based on the differential partitioning of components between a stationary phase and a mobile phase. Techniques such as column chromatography, Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) are routinely employed. UPLC, an advancement of HPLC, utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and greater sensitivity.

In the synthesis of derivatives of this compound, such as in palladium-catalyzed cross-coupling reactions to form C-S bonds, purification is often achieved using automated flash column chromatography. mit.edu This technique allows for the efficient separation of the desired product from unreacted starting materials, catalysts, and by-products. For instance, the purification of a product derived from 4-bromo-2-ethoxythiazole (B1273697) was accomplished using a gradient of ethyl acetate (B1210297) in hexanes on a silica (B1680970) gel column. mit.edu

Thin-layer chromatography is a valuable tool for monitoring the progress of reactions involving thiazole derivatives and for determining the purity of the synthesized compounds. researchgate.net It provides a quick and qualitative assessment of the number of components in a mixture.

High-Performance Liquid Chromatography, and by extension UPLC, is a powerful technique for the quantitative assessment of purity. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common method for analyzing organic compounds. ecetoc.org The purity of a compound can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. While specific UPLC data for this compound is not provided in the search results, a hypothetical example can illustrate its application.

Hypothetical UPLC Purity Analysis of this compound

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 2 minutes |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 1 µL |

| Detection | UV at 254 nm |

| Column Temperature | 40 °C |

Hypothetical Chromatographic Data

| Peak ID | Compound | Retention Time (min) | Peak Area | Area % |

| 1 | Impurity 1 | 0.85 | 15,234 | 1.5 |

| 2 | This compound | 1.42 | 998,765 | 98.2 |

| 3 | Impurity 2 | 1.78 | 2,987 | 0.3 |

The table above demonstrates how UPLC data can be used to assess the purity of this compound, showing a hypothetical purity of 98.2%. The retention time is a characteristic property of the compound under the specific chromatographic conditions.

The following table summarizes various chromatographic techniques mentioned in the literature for the analysis and purification of thiazole derivatives, which are analogous to the methods that would be employed for this compound.

Chromatographic Techniques for Thiazole Derivatives

| Technique | Application | Compound Type | Reference |

| Column Chromatography | Purification | 5-Bromo-2-fluorothiazole | |

| Automated Flash Column Chromatography | Purification | Thioether derivative of 4-bromo-2-ethoxythiazole | mit.edu |

| Thin-Layer Chromatography (TLC) | Purity assessment and reaction monitoring | Isatin-thiazole derivatives | researchgate.net |

| Gas Chromatography (GC) | Purity analysis | 2-methyl-5-methoxy-4-isobutylthiazole | google.com |

| High-Performance Liquid Chromatography (HPLC) | Purity and documentation | 5-Bromo-2-chlorothiazole, 5-Bromo-2-methylthiazole | bldpharm.combldpharm.com |

These examples underscore the importance of chromatography in the synthesis and analysis of substituted thiazoles, providing a strong basis for the application of advanced techniques like UPLC for the rigorous purity assessment and separation of this compound and its derivatives.

Conclusion

Strategies for the Preparation of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic routes, each with its own advantages and limitations. These methods primarily involve the strategic introduction of the ethoxy group at the C2 position and the bromine atom at the C5 position of the thiazole ring.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in aromatic chemistry and represents a viable, though less direct, pathway to 2-alkoxythiazoles. libretexts.orgwikipedia.org In this approach, a suitable leaving group, such as a halogen, on the thiazole ring is displaced by an ethoxide nucleophile. The success of this reaction is highly dependent on the activation of the thiazole ring by electron-withdrawing groups. wikipedia.orglumenlearning.compressbooks.pub The general mechanism involves the attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.orglumenlearning.compressbooks.pub While this method is well-established for various aromatic systems, its application to the direct synthesis of 2-ethoxythiazole (B101290) as a precursor for this compound is less commonly reported in favor of other more direct methods.

Halogenation Techniques and Selective Bromination

The most direct and widely utilized method for the synthesis of this compound is the selective bromination of 2-ethoxythiazole. smolecule.com This electrophilic substitution reaction targets the C5 position of the thiazole ring, which is activated by the electron-donating ethoxy group at the C2 position.

Common brominating agents and conditions for this transformation are summarized in the table below:

| Brominating Agent | Solvent | Conditions | Yield | Purity | Reference |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Room Temperature | High | High | smolecule.com |

| Bromine (Br₂) | Controlled Conditions | - | - | - | smolecule.com |

The use of N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) at room temperature is a frequently cited method, offering high yields and purity of the desired product. smolecule.com Direct bromination with elemental bromine is also a viable option, although it may require more careful control of reaction conditions to ensure selectivity and avoid over-bromination. smolecule.com The halogenation at the C5 position significantly enhances the electrophilicity of the thiazole ring, making it an excellent substrate for subsequent cross-coupling reactions. smolecule.com

Sequential Synthesis Pathways

Sequential synthesis provides a step-by-step approach to building the this compound molecule from simpler starting materials. A common strategy begins with the synthesis of the thiazole ring itself, followed by the introduction of the ethoxy and bromo substituents in a controlled sequence.

For instance, a general sequence could involve:

Hantzsch Thiazole Synthesis: Reaction of a thioamide with an α-haloketone to form the thiazole ring.

Introduction of the Ethoxy Group: This can be challenging and may involve nucleophilic substitution on a pre-functionalized thiazole (e.g., a 2-halothiazole).

Bromination: Selective bromination at the C5 position as the final step, often using NBS or Br₂. smolecule.com

One-Pot Synthesis Methods for Related Ethoxy-Brominated Compounds

One-pot synthesis methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. While a specific one-pot synthesis for this compound is not extensively detailed in the provided search results, methods for synthesizing related brominated aminothiazoles and other substituted thiazoles have been reported. researchgate.netorganic-chemistry.org

For example, a one-pot procedure for the synthesis of highly functionalized 5-bromo-2-aminothiazoles has been developed. researchgate.net This method involves the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. researchgate.net Such strategies highlight the potential for developing streamlined, one-pot approaches for the synthesis of this compound and its analogs.

Synthesis of Advanced this compound Derivatives

The bromine atom at the C5 position of this compound serves as a versatile handle for further molecular elaboration, enabling the synthesis of a wide array of advanced derivatives through various functionalization reactions.

Functionalization at Thiazole Ring Positions

The primary site for functionalization on the this compound core is the C5 position, where the bromine atom can be readily displaced or participate in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org this compound is an excellent substrate for these reactions, allowing for the introduction of various substituents at the C5 position.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form C-C bonds. researchgate.netnih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

C-S Cross-Coupling: Reaction with thiols to form aryl thioethers. amazonaws.com

These reactions are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the efficiency and scope of the reaction. researchgate.netrsc.org For instance, monophosphine ligands have been shown to be effective in promoting Pd-catalyzed C-S cross-coupling reactions at room temperature. amazonaws.com

The ability to introduce a diverse range of functional groups at the C5 position makes this compound a valuable building block in drug discovery and materials science. For example, derivatives synthesized from this compound have been investigated for their potential as α-glucosidase inhibitors. smolecule.com

Introduction of Aryl and Hydrazone Substituents

The functionalization of the thiazole ring through the addition of aryl and hydrazone groups is a key strategy for creating a diverse range of derivatives with potential applications in medicinal chemistry and material science. These substituents can significantly alter the molecule's electronic properties, solubility, and biological activity.

The introduction of an aryl substituent can be achieved through various cross-coupling reactions. While direct arylation of the 5-bromo position is a plausible route, other methods often involve building the thiazole ring with the aryl group already in place. For instance, the Hantzsch thiazole synthesis can be adapted to incorporate aryl functionalities. A general approach involves the reaction of an α-haloketone (like 4-bromo phenacyl bromide) with a thioamide (such as ammonium (B1175870) dithiocarbamate). orientjchem.org Subsequent modifications can then be performed on the resulting aryl-thiazole core.

Hydrazone derivatives are typically synthesized through the condensation reaction of a hydrazide with an aldehyde or ketone. researchgate.netnih.gov In the context of thiazole derivatives, a common synthetic route involves a multi-step process where a thiazole moiety containing a ketone or an activated methylene group is reacted with a suitable carboxylic acid hydrazide. researchgate.net The acyl-hydrazone skeleton is a valuable intermediate for synthesizing various biologically active heterocyclic compounds. researchgate.netnih.gov Research has demonstrated the synthesis of novel acyl-hydrazones bearing a 2-aryl-thiazole moiety by condensing derivatives of thiazole-benzaldehydes with different carboxylic acid hydrazides. researchgate.net Similarly, hydrazide-hydrazone derivatives can be prepared from compounds like cyanoacetyl hydrazine (B178648) and an appropriate acetyl-substituted heterocycle, which can then undergo further cyclization to form complex thiazole-containing structures. nih.gov These hydrazone-type compounds are a significant class of molecules in the exploration of new drugs. researchgate.net

The following table summarizes representative synthetic approaches for these derivatives.

| Derivative Type | Starting Materials | Key Reagents/Conditions | Product Type | Ref |

| Aryl-Thiazole | 4-Bromo phenacyl bromide, Ammonium dithiocarbamate | Ethanol (B145695), Reflux | 2-Mercapto-4-(4-bromo-phenyl)thiazole | orientjchem.org |

| Acyl-Hydrazone | 4-[2-(4-methyl-2-phenyl-thiazole-5-yl)-2-oxo-ethoxy]-benzaldehyde, Carboxylic acid hydrazides | Condensation Reaction | Acyl-hydrazone with 2-aryl-thiazole | researchgate.net |

| Hydrazide-Hydrazone | Cyanoacetyl hydrazine, 3-Acetylpyridine | - | Hydrazide-hydrazone derivative | nih.gov |

| Sulfonyl Hydrazone | 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, Aldehydes | Ethanol, 1-2h | Hydrazones with a 4-methyl-1,2,3-thiadiazole (B96444) scaffold | mdpi.com |

Multi-component Reactions for Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.orgnih.gov This approach is prized for its atom economy, reduction of waste, and ability to rapidly generate complex and diverse molecular scaffolds from simple precursors. nih.govrug.nl

In the synthesis of thiazole derivatives, MCRs provide a powerful tool for constructing intricate molecular architectures. The Hantzsch thiazole synthesis, a classic example, can be performed as a one-pot, multi-component procedure. For instance, new Hantzsch thiazole derivatives have been synthesized in high yields (79%-90%) through the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes. bepls.com This reaction can be facilitated by a reusable catalyst like silica-supported tungstosilisic acid under either conventional heating or ultrasonic irradiation. bepls.com

The sequencing of MCRs with subsequent cyclization reactions is a powerful paradigm for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov This build/couple/pair strategy allows for the generation of adducts with a variety of functional groups that can be selectively manipulated to enable different cyclization pathways, leading to a wide array of complex products. nih.gov The application of MCRs is particularly relevant in medicinal chemistry for creating libraries of novel compounds for drug discovery. rsc.orgresearchgate.net Cheminformatic analyses show that scaffolds produced by MCRs are often more novel, complex, and globular in shape compared to existing drugs. rsc.org

The table below illustrates an example of an MCR for thiazole synthesis.

| Reaction Name | Components | Catalyst/Conditions | Product Scaffold | Key Advantages | Ref |

| Hantzsch Thiazole Synthesis (MCR) | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Silica (B1680970) supported tungstosilisic acid, Ultrasonic irradiation or heating | Substituted Hantzsch thiazole derivatives | High yield (79-90%), Reusable catalyst, Green conditions | bepls.com |

Green Chemistry and Sustainable Synthetic Routes for Thiazole Analogs

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of thiazoles and their derivatives. nih.govresearchgate.net These approaches aim to minimize waste, avoid hazardous reagents and solvents, and reduce energy consumption. researchgate.net

Several innovative and sustainable techniques have been developed for thiazole synthesis:

Microwave-Assisted Synthesis : Microwave irradiation offers significant advantages, including dramatically reduced reaction times, higher yields, and often cleaner reactions with fewer by-products compared to conventional heating methods. bepls.comresearchgate.net An environmentally benign, microwave-assisted method has been reported for the rapid synthesis of hydrazinyl thiazoles. bepls.com

Ultrasound-Mediated Synthesis : Sonication provides mechanical energy to the reaction mixture, which can enhance reaction rates and yields. The synthesis of Hantzsch thiazole derivatives has been successfully achieved using ultrasonic irradiation, often under milder conditions than traditional methods. bepls.comresearchgate.net

Green Solvents : Conventional synthesis often relies on volatile and hazardous organic solvents. The use of greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG-400) is a cornerstone of sustainable synthesis. bepls.comnih.gov For example, a simple, catalyst-free, and efficient method for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been developed using PEG-400 as the reaction medium. bepls.com

Reusable Catalysts : Employing catalysts that can be easily recovered and reused for multiple reaction cycles improves cost-effectiveness and reduces waste. researchgate.net Silica-supported tungstosilisic acid has been used as a recyclable catalyst for the one-pot, multi-component synthesis of thiazole derivatives. bepls.com

Solvent-Free Reactions : Conducting reactions without a solvent (neat) or on a solid support represents an ideal green chemistry approach, minimizing solvent-related waste and simplifying product purification. researchgate.net

These green methodologies not only reduce the environmental impact of chemical synthesis but also often lead to more efficient, cost-effective, and scalable processes for producing valuable thiazole derivatives. nih.govresearchgate.net

The following table highlights various green synthetic approaches for thiazole analogs.

| Green Technique | Example Reaction | Solvent/Catalyst | Key Advantages | Ref |

| Microwave Irradiation | Synthesis of hydrazinyl thiazoles | Microwave irradiation | Rapid synthesis, high efficiency | bepls.com |

| Ultrasound Irradiation | One-pot synthesis of Hantzsch thiazole derivatives | Silica supported tungstosilisic acid | Efficient, reusable catalyst, mild conditions | bepls.com |

| Green Solvent | Synthesis of 2-aminothiazoles from α-diazoketones and thiourea | PEG-400 | Catalyst-free, simple, excellent yields (87-96%) | bepls.com |

| Reusable Catalyst | Hantzsch thiazole synthesis | Silica supported tungstosilisic acid | Recoverable and reusable catalyst | bepls.com |

Exploration of Biological Activities of 5 Bromo 2 Ethoxythiazole and Its Derivatives

Antimicrobial Research Applications

Thiazole (B1198619) derivatives are recognized for their significant potential in combating microbial infections. biointerfaceresearch.com The unique structural features of the thiazole nucleus make it a versatile scaffold for the development of new agents targeting bacteria, fungi, and viruses. nih.gov

Investigations into Antibacterial Efficacy

Derivatives of the thiazole ring are a well-scrutinized class of compounds demonstrating notable antibacterial properties. biointerfaceresearch.com Research has shown that these compounds are active against a variety of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The antibacterial effectiveness can be enhanced by the presence of specific functional groups on the molecule; for instance, the addition of an electron-withdrawing group on an associated benzene (B151609) ring has been found to increase the antibacterial activities of certain thiazole derivatives. biointerfaceresearch.com A range of novel thiazole derivatives have demonstrated significant antibacterial action when compared to reference drugs in laboratory studies. biointerfaceresearch.commdpi.com For example, certain 2-aminothiazole (B372263) derivatives have shown good antimicrobial activity against E. coli and S. aureus. mdpi.com

Studies on Antifungal Potential

The antifungal properties of thiazole derivatives have been a key area of investigation, with studies revealing potent activity against various fungal pathogens. nih.govmdpi.com A prominent target in this research has been Candida albicans, a common cause of fungal infections in humans. nih.govnih.gov

Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, for instance, have demonstrated very strong antifungal effects against clinical isolates of C. albicans. nih.gov The lipophilicity of these derivatives was found to be related to their high antifungal activity. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, and the minimum fungicidal concentration (MFC), the lowest concentration that results in fungal death, have been determined for these compounds. nih.gov

| Parameter | Concentration Range (µg/mL) |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 0.008–7.81 |

| Minimum Fungicidal Concentration (MFC) | 0.015–31.25 |

| MIC₅₀ (inhibits 50% of strains) | 0.12–1.95 |

| MIC₉₀ (inhibits 90% of strains) | 0.24–3.91 |

Evaluation of Antiviral Activities

The development of new, safe, and effective antiviral drugs is a critical area of research. nih.govresearchgate.net Thiazole derivatives have emerged as a promising class of molecules with the potential to inhibit a wide array of viruses. nih.govresearchgate.nettandfonline.com Patent literature from recent years highlights the extensive research into the antiviral properties of these compounds. nih.govresearchgate.nettandfonline.com

Studies have reported the activity of thiazole derivatives against a diverse range of viruses, including:

Influenza viruses (e.g., H1N1, H3N2) tandfonline.comtandfonline.com

Coronaviruses tandfonline.com

Hepatitis B and C (HBV, HCV) tandfonline.comtandfonline.com

Human Immunodeficiency Virus (HIV) tandfonline.comtandfonline.com

Herpes viruses tandfonline.com

Bovine viral diarrhea virus (BVDV) tandfonline.com

The thiazole-bearing drug Nitazoxanide, for example, has been investigated in late-stage clinical trials for the treatment of COVID-19. tandfonline.com The significant bioactivity of these molecules suggests they can serve as lead structures for the development of new compounds with potent and selective antiviral capabilities. nih.govresearchgate.nettandfonline.com

Mechanisms of Action in Microbial Inhibition, including Enzyme Target Binding (e.g., Bacterial Tyrosine-tRNA Synthetases)

A key strategy in the development of new antibacterial agents is the targeting of essential bacterial enzymes that are absent in humans. nih.gov Tyrosyl-tRNA synthetase (TyrRS) is one such enzyme that has been identified as a promising target for a new generation of antibiotics. nih.govnih.gov TyrRS plays a crucial role in protein synthesis by ensuring that the correct amino acid (tyrosine) is attached to its corresponding tRNA molecule. nih.gov Inhibition of this enzyme disrupts protein synthesis, leading to bacterial cell death. nih.gov

Research into TyrRS inhibitors has led to the design and synthesis of various compounds, including those with a brominated phenyl group, that show potent inhibitory activity. nih.gov For example, the compound 3-(3-bromophenyl)-4-(3,5-dichlorophenylamino)furan-2(5H)-one was found to be a highly active inhibitor of TyrRS with an IC₅₀ value of 0.09 µM and showed strong antibacterial activity against Staphylococcus aureus. nih.gov While this specific compound is not a thiazole, its structure and mechanism highlight the viability of TyrRS as an antibacterial target and the role of bromo-aryl moieties in inhibitor design. The investigation of thiazole derivatives as inhibitors of this and other essential bacterial enzymes represents a significant avenue for antimicrobial drug discovery.

Anticancer Research and Cytotoxic Effects

The thiazole scaffold is a privileged structure found in numerous compounds with demonstrated anticancer activity. eurekaselect.com Researchers have synthesized and evaluated a wide array of thiazole derivatives for their ability to kill cancer cells and inhibit tumor growth.

In Vitro Cytotoxicity Assays on Cancer Cell Lines

The primary method for evaluating the potential of new anticancer compounds is through in vitro cytotoxicity assays, which measure the concentration of a substance required to kill a certain percentage of cancer cells. mdpi.com The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency. Thiazole derivatives, including those with bromo substitutions, have been tested against a variety of human cancer cell lines. mdpi.comnih.govnih.gov

For instance, a study of newly synthesized thiazole derivatives tested their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines using the MTT assay. mdpi.com One compound featuring a bromide substitution (compound 4b) demonstrated moderate cytotoxic activity with an IC₅₀ of 31.5 µM against the MCF-7 cell line and 51.7 µM against the HepG2 cell line. mdpi.com Other research has identified thiazole-based stilbene (B7821643) analogs as potent inhibitors of DNA topoisomerase IB, a key enzyme in cancer cell replication. nih.gov One such compound, (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole, exhibited a potent IC₅₀ value of 0.62 µM against the HCT116 human colon cancer cell line. nih.gov

| Compound Description | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiazole derivative with bromide substitution (4b) | MCF-7 (Breast) | 31.5 ± 1.91 | mdpi.com |

| Thiazole derivative with bromide substitution (4b) | HepG2 (Liver) | 51.7 ± 3.13 | mdpi.com |

| 1,3-thiazole incorporated phthalimide (B116566) (5b) | MCF-7 (Breast) | 0.2 ± 0.01 | nih.gov |

| 1,3-thiazole incorporated phthalimide (5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | nih.gov |

| 1,3-thiazole incorporated phthalimide (5k) | MDA-MB-468 (Breast) | 0.6 ± 0.04 | nih.gov |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole (11) | HCT116 (Colon) | 0.62 | nih.gov |

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (8) | MCF-7 (Breast) | 0.78 | nih.gov |

Molecular Interactions with Key Cellular Targets in Cancer Progression

Derivatives of the 5-bromothiazole (B1268178) scaffold have been identified as potent inhibitors of DNA topoisomerase IB (Top1), a crucial enzyme in DNA replication and transcription, and a validated target for cancer therapy. nih.govmdpi.com Research into a series of thiazole-based stilbene analogs has shed light on their molecular interactions with the Top1-DNA complex.

One noteworthy derivative, (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole, demonstrated significant Top1 inhibitory activity. mdpi.com This finding spurred the development of further analogs to explore their anticancer potential. Subsequent studies revealed that compounds such as (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole acted as potent Top1 inhibitors, with activity comparable to the well-known inhibitor, Camptothecin (CPT). nih.govmdpi.com

Molecular docking studies have provided insights into the binding mode of these thiazole derivatives within the Top1-DNA cleavage complex. These computational models suggest that the compounds intercalate into the DNA at the cleavage site, stabilizing the complex and preventing the re-ligation of the DNA strand. This action leads to the accumulation of DNA strand breaks, ultimately triggering cell death in cancer cells. The interactions are typically characterized by a combination of hydrogen bonding and arene-cation interactions with key residues in the active site. nih.gov The cytotoxic effects of these compounds have been confirmed against various human cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells, with IC50 values in the micromolar range. nih.gov

| Compound/Derivative | Target | Activity | Cancer Cell Line | IC50 |

| (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole | DNA Topoisomerase IB | Good Inhibition (+++) | Not specified | Not specified |

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | DNA Topoisomerase IB | Potent Inhibition (++++) | Not specified | Not specified |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | Not specified | Potent Cytotoxicity | MCF-7 (Breast) | 0.78 µM |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | Not specified | Potent Cytotoxicity | HCT116 (Colon) | 0.62 µM |

Anti-inflammatory Research

The thiazole scaffold is a common feature in compounds investigated for anti-inflammatory properties. Research in this area often focuses on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammatory pathways. researchgate.netbrieflands.com

Studies on various thiazole derivatives have demonstrated their potential as selective COX-2 inhibitors. brieflands.comtandfonline.com For instance, a series of imidazo[2,1-b]thiazole (B1210989) analogs bearing a methyl sulfonyl COX-2 pharmacophore were synthesized and shown to be highly potent and selective inhibitors of the COX-2 isoenzyme. brieflands.com The anti-inflammatory activity of substituted phenyl thiazole derivatives has been evaluated using methods such as the carrageenan-induced rat paw edema assay, a standard model for acute inflammation. wjpmr.com These studies indicate that specific substitutions on the thiazole and associated phenyl rings can significantly influence the anti-inflammatory potency. wjpmr.com While direct studies on 5-Bromo-2-ethoxythiazole are limited in this context, the broader research on related thiazole structures suggests that this chemical class is a promising source for the development of new anti-inflammatory agents. researchgate.netwjpmr.com

Research into Neurological and Psychiatric Disorder Modulation, focusing on Receptor Interactions (e.g., Metabotropic Glutamate (B1630785) Receptors)

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability, making them important targets for the treatment of neurological and psychiatric disorders. nih.govnih.gov The subtype 5 of these receptors (mGluR5) has been specifically implicated in various neurodegenerative diseases. frontiersin.org

Research has focused on developing ligands that can modulate the activity of these receptors. A series of 2-halothiazole derivatives have been synthesized and identified as high-affinity mGluR5 ligands. nih.gov By modifying the structure of a known mGluR5 ligand, researchers developed 2-chloro-thiazoles and 2-fluorothiazoles with sub-nanomolar affinity for the receptor. nih.gov These compounds act as allosteric modulators, binding to a site on the receptor distinct from the glutamate binding site and altering the receptor's response to its natural ligand. frontiersin.org The high affinity and selectivity of these thiazole derivatives for mGluR5 suggest their potential as therapeutic agents for conditions where mGluR5 signaling is dysregulated. nih.gov Furthermore, the development of radiolabeled versions of these thiazole ligands is being explored for in vivo imaging of mGluR5 in the brain using techniques like Positron Emission Tomography (PET), which could aid in the diagnosis and study of neurological disorders. nih.gov

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for the rational design of new drugs. Structure-Activity Relationship (SAR) and pharmacophore modeling are key tools in this process.

For thiazole-based derivatives, SAR studies have provided valuable insights. In the context of Top1 inhibitors, the nature and position of substituents on the phenyl rings of stilbene analogs significantly impact their inhibitory activity. mdpi.com For example, the presence of a halogen at the 4-position of one phenyl ring was found to remarkably affect the inhibition against Top1. mdpi.com Similarly, in the development of anti-inflammatory thiazole derivatives, SAR studies have shown that substituents at position-4 of the thiazole ring can tolerate diverse chemical groups, including dialkylamino, alkyl, and aryl moieties, influencing their COX-2 inhibitory activity. researchgate.net For antimicrobial thiazole derivatives, substitutions with halogens like bromine and chlorine have been shown to enhance activity against specific bacterial and fungal strains. nih.gov

Pharmacophore modeling, a ligand-based drug design approach, has been used to identify the essential structural features required for the biological activity of thiazole derivatives. For a series of thiazole derivatives acting as Pin1 inhibitors (an enzyme implicated in cancer and Alzheimer's disease), a five-point pharmacophore model was developed. This model consisted of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings, providing a template for the design of new, more potent inhibitors. lew.ro

In Silico Approaches for Biological Target Prediction, including Molecular Docking

In silico methods, particularly molecular docking, are powerful computational tools used to predict the binding of a small molecule to a macromolecular target. This approach has been widely applied to thiazole derivatives to understand their mechanism of action and to identify potential new biological targets.

Molecular docking studies have been instrumental in elucidating the binding modes of thiazole-based Top1 inhibitors with the Top1-DNA complex, as mentioned earlier. nih.govmdpi.com These studies have also been used to investigate the interactions of thiazole derivatives with other cancer-related targets. For example, docking simulations have been performed to assess the binding of thiazole conjugates to the active site of Rho6 protein, which is overexpressed in some human cancers. nih.gov Other studies have docked novel thiazole derivatives into the colchicine (B1669291) binding site of tubulin, a key protein involved in cell division, to explain their potential as tubulin polymerization inhibitors and anticancer agents. acs.org In the field of anti-inflammatory research, docking has been used to model the interaction of thiazole derivatives with the COX-2 enzyme, helping to explain their selectivity. tandfonline.com These computational approaches not only rationalize the observed biological activities but also guide the synthesis of new derivatives with improved potency and selectivity. nih.govacs.org

Role of 5 Bromo 2 Ethoxythiazole in Drug Discovery and Development Research

Utilization as a Versatile Scaffold for Novel Therapeutic Agent Design

The chemical architecture of 5-Bromo-2-ethoxythiazole makes it an exceptionally versatile scaffold for the design of new drugs. The thiazole (B1198619) core itself is a bioisostere for various functional groups, allowing it to mimic the structure of other molecules and interact with a wide range of biological targets. The presence of a bromine atom at the 5-position and an ethoxy group at the 2-position provides distinct advantages for medicinal chemists.

The bromine atom serves as a valuable synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. These reactions allow for the facile introduction of diverse molecular fragments at this position, creating libraries of compounds with varied pharmacological profiles. This strategic placement of a reactive halogen facilitates the exploration of the chemical space around the thiazole core, a key step in identifying novel drug candidates.

The 2-ethoxy group, on the other hand, can influence the compound's pharmacokinetic properties, including its solubility, lipophilicity, and metabolic stability. By modifying this group, researchers can fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for developing a successful drug. For instance, the ethoxy group can participate in hydrogen bonding and other non-covalent interactions within the active site of a target protein, thereby enhancing binding affinity and potency.

The combination of the stable thiazole ring, the reactive bromo substituent, and the modifiable ethoxy group provides a powerful platform for generating a wide array of derivatives with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents.

Optimization of Biological Activity Through Structural Modification

The bromine at the 5-position is a key site for such modifications. Replacing the bromine with various aryl, heteroaryl, or alkyl groups can dramatically alter the compound's interaction with its biological target. For example, in the development of kinase inhibitors, introducing a specific aromatic group at this position can lead to enhanced binding to the ATP-binding pocket of the enzyme.

Similarly, the 2-ethoxy group can be modified to improve biological activity. Altering the length of the alkyl chain (e.g., from ethoxy to propoxy or butoxy) or introducing cyclic or aromatic moieties can impact the compound's fit within a receptor's binding site. These modifications can also influence the molecule's electronic properties, which can be critical for its mechanism of action.

A notable example of structural modification of a related scaffold involves the synthesis of thiazole-based stilbene (B7821643) analogs as potential DNA topoisomerase IB inhibitors. google.com In this research, a 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole intermediate was utilized, highlighting the synthetic utility of the 5-bromo-thiazole core. google.com Although in this specific study, the bromine at the 5-position was ultimately reduced in a subsequent reaction step, it demonstrates the strategic use of this halogen for building complex molecules. google.com

The following table summarizes hypothetical structural modifications to the this compound scaffold and their potential impact on biological activity:

| Modification Site | Modification | Potential Impact on Biological Activity |

| 5-Position (Bromo) | Replacement with aryl groups | Enhanced π-π stacking interactions with target protein |

| 5-Position (Bromo) | Replacement with heterocyclic rings | Introduction of new hydrogen bond donors/acceptors |

| 2-Position (Ethoxy) | Variation of alkyl chain length | Optimization of hydrophobic interactions |

| 2-Position (Ethoxy) | Introduction of cyclic substituents | Improved metabolic stability and binding affinity |

Preclinical Research and Lead Compound Identification

The journey from a promising chemical scaffold to a viable drug candidate involves extensive preclinical research. This stage focuses on identifying a "lead compound"—a molecule with the most promising combination of potency, selectivity, and drug-like properties. While specific preclinical data for compounds derived directly from this compound is not extensively published, research on analogous 5-bromothiazole (B1268178) derivatives provides valuable insights into the potential of this scaffold.

For instance, highly functionalized 5-bromo-2-amino-1,3-thiazoles have been investigated as potential inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. researchgate.net These studies have shown that the 5-bromothiazole core can serve as a template for developing potent and selective enzyme inhibitors. researchgate.net

Preclinical research typically involves a battery of in vitro and in vivo assays to evaluate a compound's efficacy and safety. In vitro studies assess the compound's activity against its intended biological target (e.g., an enzyme or receptor) and its cytotoxicity against various cell lines. For example, in the development of anticancer agents, researchers would test the compound's ability to inhibit the growth of cancer cells.

The table below illustrates the typical stages of preclinical research and the key questions addressed at each stage:

| Preclinical Stage | Key Objectives | Example Assays |

| Target Validation | Confirming the role of the biological target in the disease | Genetic knockout studies, RNA interference |

| Hit Identification | Identifying initial compounds with activity against the target | High-throughput screening (HTS) of compound libraries |

| Hit-to-Lead | Optimizing the potency and selectivity of initial hits | Structure-activity relationship (SAR) studies, in vitro enzyme/receptor binding assays |

| Lead Optimization | Improving the pharmacokinetic and safety profiles of lead compounds | ADME studies, in vivo animal models of disease |

Through this rigorous process of testing and refinement, a lead compound with the desired therapeutic profile is selected for further development.

Future Directions in Pharmacological Research

The versatility of the this compound scaffold suggests several promising avenues for future pharmacological research. The continued exploration of this chemical space is likely to yield novel therapeutic agents for a variety of diseases.

One key area of future research will be the synthesis of new libraries of compounds based on the this compound core. Advances in combinatorial chemistry and high-throughput screening will enable the rapid generation and evaluation of thousands of derivatives, increasing the probability of discovering novel hits for a diverse range of biological targets.

Furthermore, the application of computational chemistry and molecular modeling will play an increasingly important role in guiding the design of new this compound derivatives. In silico methods can be used to predict how a molecule will interact with its target, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success.

Another exciting direction is the development of "smart" drugs that incorporate the this compound scaffold. These could include targeted drug delivery systems, where the thiazole derivative is attached to a molecule that directs it to a specific site in the body, or prodrugs, where the active compound is released only under certain physiological conditions.

Finally, further investigation into the biological activities of existing and novel this compound derivatives is warranted. This could uncover new therapeutic applications for this versatile scaffold, potentially leading to the development of first-in-class medicines for diseases with unmet medical needs. The exploration of this chemical entity and its derivatives holds considerable promise for the future of drug discovery.

Concluding Remarks and Future Perspectives in 5 Bromo 2 Ethoxythiazole Research

Summary of Key Academic Contributions

The primary academic and industrial contribution of 5-Bromo-2-ethoxythiazole lies in its role as a key intermediate in the synthesis of complex bioactive molecules. Its utility has been notably demonstrated in the development of kinase inhibitors, a class of drugs often targeted for cancer therapy. A significant application is found in the synthesis of bicyclic ureas, which are investigated for their potential as modulators of Janus kinase 2 (JAK2), an enzyme implicated in various myeloproliferative neoplasms google.com.

In specific synthetic pathways, this compound serves as a crucial building block. For instance, it has been used as a reactant in multi-step syntheses to create intricate molecular architectures designed to interact with specific biological targets google.com. Its bifunctional nature, featuring both a reactive bromide at the 5-position and an ethoxy group at the 2-position of the thiazole (B1198619) ring, allows for sequential and site-selective modifications, making it a versatile tool for medicinal chemists.

Challenges and Opportunities in Synthetic and Medicinal Applications

The synthesis of this compound, and 2-alkoxy-5-bromothiazoles in general, presents both challenges and opportunities. The introduction of the ethoxy group at the 2-position of the thiazole ring is a key synthetic step. While general methods for the preparation of 2-alkoxythiazoles exist, achieving high yields and purity for specific analogues like this compound can be challenging and may require careful optimization of reaction conditions.

Despite these synthetic hurdles, the opportunities presented by this compound in medicinal chemistry are significant. Its application as a reactant in the synthesis of kinase inhibitors highlights its potential as a scaffold or intermediate for a wide range of other biologically active compounds google.com. The presence of the bromine atom offers a handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. The ethoxy group, in turn, can influence the solubility, metabolic stability, and target-binding affinity of the final compound.

The following table outlines the key characteristics of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1086382-60-6 |

| Molecular Formula | C₅H₆BrNOS |

| Molecular Weight | 208.08 g/mol |

| Known Applications | Intermediate in the synthesis of kinase inhibitors |

Emerging Research Avenues and Interdisciplinary Collaborations

The documented use of this compound in the synthesis of JAK2 inhibitors opens up several emerging research avenues google.com. A primary direction is the exploration of this compound as a building block for inhibitors of other kinases or different enzyme classes altogether. Its unique substitution pattern could be leveraged to design novel molecules with high potency and selectivity.

Further research into the synthetic methodologies for this compound and related compounds is also warranted. The development of more efficient and scalable synthetic routes would enhance its accessibility for broader research and development applications.

The successful application of this compound in medicinal chemistry underscores the importance of interdisciplinary collaborations. The synergy between synthetic organic chemists, responsible for creating novel molecules, and pharmacologists and biochemists, who evaluate their biological activity, is crucial. Future projects could involve computational chemists to model the interactions of this compound-derived compounds with their biological targets, thereby guiding the design of more effective therapeutic agents. Such collaborations will be instrumental in fully realizing the potential of this and other specialized heterocyclic building blocks in the ongoing quest for new medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-ethoxythiazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination of a precursor thiazole derivative. For example, bromination in acetic acid with elemental bromine can selectively introduce a bromine atom at the 5-position of the thiazole ring . Optimization requires monitoring reaction temperature (typically 50–80°C) and stoichiometry (1.2–1.5 equivalents of Br₂). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Validate intermediates using NMR and HRMS to confirm regioselectivity .

Q. How should researchers handle safety concerns when working with this compound?

- Methodological Answer : While specific toxicity data for this compound are often unavailable , adopt universal precautions:

- Use fume hoods and PPE (gloves, goggles) during synthesis.

- Store in airtight containers away from light and moisture.

- Dispose of waste via halogenated solvent protocols.

- Reference analogous bromothiazoles (e.g., 5-bromo-2-chlorothiazole) for hazard extrapolation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy group at C2: δ ~4.5 ppm for -OCH₂CH₃).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₆BrNOS: calc. 208.94).

- FT-IR : Identify key bands (C-Br stretch: ~550 cm⁻¹; C-O-C: ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Grow crystals via slow evaporation in a 1:1 dichloromethane/hexane mixture. Collect data using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement with SHELXL yields precise bond lengths and angles (e.g., Br-C bond: ~1.89 Å; thiazole ring planarity < 0.02 Å deviation). Compare with published triclinic systems (e.g., P1 space group, α/β/γ ≈ 89°) .

Q. What strategies address contradictory bromination outcomes in thiazole derivatives?

- Methodological Answer : Contradictions arise from competing electrophilic substitution pathways. To control regiochemistry:

- Use directing groups (e.g., ethoxy at C2 directs bromination to C5) .

- Modify solvent polarity (acetic acid vs. DCM) to alter reaction kinetics .

- Monitor reaction progress with LC-MS to detect side products (e.g., di-brominated species).

Q. How do steric and electronic effects influence substitution reactions at the 5-bromo position?

- Methodological Answer :

- Electronic : The bromine atom’s electronegativity activates the thiazole ring for nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

- Steric : Bulky substituents at C2 (e.g., ethoxy) hinder cross-coupling reactions (e.g., Suzuki-Miyaura). Mitigate this using Pd/XPhos catalysts at elevated temperatures (80–100°C) .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported melting points or spectral data for bromothiazoles?

- Methodological Answer :

- Cross-reference purity assessments (e.g., HPLC > 98% vs. 95% in conflicting studies) .

- Replicate synthesis under standardized conditions (solvent, catalyst batch).

- Use computational tools (DFT) to predict spectral profiles and compare with experimental data .

Structural and Functional Modification

Q. What are the challenges in synthesizing imidazo[2,1-b][1,3,4]thiadiazole derivatives from this compound?

- Methodological Answer : Key challenges include:

- Cyclization efficiency : Optimize stoichiometry of 2-haloketones (1.1 equivalents) and reaction time (12–24 hrs) .

- Bromine retention : Use N-bromosuccinimide (NBS) in DMF at 0°C to avoid debromination .

Safety and Compliance

Q. What regulatory frameworks apply to this compound in international research collaborations?

- Methodological Answer :